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Compound of Interest

Compound Name: 1,3,5-Triiodobenzene

Cat. No.: B010644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

1,3,5-Triiodobenzene and its derivatives are a class of aromatic compounds that have

garnered significant interest across various scientific disciplines. Their unique structural and

electronic properties, primarily stemming from the three iodine atoms symmetrically positioned

on the benzene ring, make them versatile building blocks in crystal engineering, materials

science, and medicinal chemistry. The iodine atoms serve as powerful halogen bond donors,

enabling the design of complex supramolecular assemblies. Furthermore, their susceptibility to

palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allows for the

straightforward introduction of a wide array of functional groups, leading to materials with

tailored electronic and photophysical properties. This guide provides a comparative overview of

the characterization of 1,3,5-triiodobenzene and a selection of its derivatives, offering valuable

data and experimental insights for researchers in the field.

Physicochemical and Spectroscopic Properties
The introduction of different substituents onto the 1,3,5-triiodobenzene core significantly

influences its physicochemical and spectroscopic properties. The following table summarizes

key data for the parent compound and some of its representative derivatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b010644?utm_src=pdf-interest
https://www.benchchem.com/product/b010644?utm_src=pdf-body
https://www.benchchem.com/product/b010644?utm_src=pdf-body
https://www.benchchem.com/product/b010644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d Name

Structure
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

¹H NMR
(δ, ppm)

¹³C NMR
(δ, ppm)

1,3,5-

Triiodoben

zene

I-C₆H₃-I₂ C₆H₃I₃ 455.80 182-183
8.02 (s,

3H)
94.7, 145.2

1,3,5-

Trifluoro-

2,4,6-

triiodobenz

ene

F₃-C₆-I₃ C₆F₃I₃ 509.79 198-202 -
Not readily

available

1,3,5-

Trimethoxy

-2,4,6-

triiodobenz

ene

(MeO)₃-C₆-

I₃
C₉H₉I₃O₃ 545.87

Not

available

Not

available

Not

available

2,4,6-

Triiodo-

1,3,5-

benzenetri

carbaldehy

de

(CHO)₃-C₆-

I₃
C₉H₃I₃O₃ 539.83

Not

available

Not

available

Not

available

1,3,5-

Triamino-

2,4,6-

triiodobenz

ene

(NH₂)₃-C₆-

I₃
C₆H₆I₃N₃ 500.84

Not

available

Not

available

Not

available

Comparative Analysis of Key Characteristics
Halogen Bonding
The iodine atoms on the 1,3,5-triiodobenzene ring act as potent halogen bond donors due to

the presence of a positive region of electrostatic potential, known as the σ-hole, on the
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outermost portion of the iodine atom. The strength and directionality of these halogen bonds

can be tuned by the introduction of substituents on the aromatic ring.

Electron-withdrawing groups, such as fluorine in 1,3,5-trifluoro-2,4,6-triiodobenzene,

enhance the positive character of the σ-hole, leading to stronger and more directional

halogen bonds. This makes fluorinated derivatives particularly effective in the design of

robust co-crystals and supramolecular assemblies. For instance, the co-crystal of 1,3,5-

trifluoro-2,4,6-triiodobenzene with piperazine exhibits a moderately strong C—I⋯N halogen

bond with a distance of 2.820 Å, which is 80% of the sum of the van der Waals radii, and a

highly linear angle of 178.0°.[1]

Electron-donating groups, on the other hand, can decrease the halogen bond donor strength

of the iodine atoms.

The ability to form multiple halogen bonds makes 1,3,5-triiodobenzene derivatives excellent

scaffolds for crystal engineering. They can be co-crystallized with a variety of halogen bond

acceptors, including nitrogen-containing heterocycles and molecules with oxygen or sulfur

atoms, to create predictable and stable multidimensional networks.[2]

Applications in Materials Science and Drug
Development
The versatility of 1,3,5-triiodobenzene derivatives has led to their exploration in several

advanced applications:

Organic Electronics: The rigid, planar core of 1,3,5-triiodobenzene can be functionalized

through cross-coupling reactions to create extended π-conjugated systems. These materials

are promising candidates for use in organic light-emitting diodes (OLEDs), organic field-

effect transistors (OFETs), and perovskite solar cells.[3][4] The performance of these devices

is highly dependent on the nature of the substituents, which influence the material's

electronic properties, solubility, and solid-state packing.

X-ray Contrast Agents: The high iodine content of these compounds makes them potential

candidates for X-ray contrast agents. For example, 1,3,5-trialkyl-2,4,6-triiodobenzene

derivatives have been investigated for gastrointestinal imaging.[5] The alkyl chains improve

the lipophilicity and formulation of these agents.
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Pharmaceutical Co-crystals: The predictable halogen bonding behavior of 1,3,5-
triiodobenzene derivatives is utilized in the design of pharmaceutical co-crystals to improve

the physicochemical properties of active pharmaceutical ingredients (APIs), such as

solubility and stability.[6]

Experimental Protocols
Synthesis of 1,3,5-Triiodobenzene Derivatives via
Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-

carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly

useful for the functionalization of 1,3,5-triiodobenzene.

General Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 1,3,5-triiodobenzene
(1.0 eq.), the terminal alkyne (3.0-3.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10

mol%), and a copper(I) co-catalyst like CuI (10-20 mol%).

Add a suitable solvent, typically a mixture of toluene and an amine base such as

triethylamine or diisopropylamine (e.g., 3:1 v/v).[7]

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and

monitor the progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic

layers with brine, and dry over anhydrous sodium sulfate.

Purify the crude product by column chromatography on silica gel to obtain the desired

functionalized 1,3,5-triiodobenzene derivative.[8][9]

Experimental Workflow for Sonogashira Coupling
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Caption: A typical workflow for the Sonogashira cross-coupling reaction.

Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Due to the symmetry of many 1,3,5-triiodobenzene derivatives, their ¹H NMR

spectra can be relatively simple. The chemical shifts of the aromatic protons are influenced

by the electronic nature of the substituents.

¹³C NMR: The signals for the carbon atoms directly bonded to iodine are typically found at

low field (around 95 ppm for the parent compound) due to the heavy atom effect.

Sample Preparation: For compounds containing heavy atoms like iodine, it is important to

use a sufficient concentration and an adequate number of scans to obtain a good signal-to-

noise ratio. The choice of solvent is also critical for solubility.[10]

Mass Spectrometry (MS):

Electron Ionization (EI): This technique is useful for determining the molecular weight and

fragmentation pattern of volatile and thermally stable derivatives. The presence of three

iodine atoms results in a characteristic isotopic pattern for the molecular ion peak.

Electrospray Ionization (ESI): ESI is a softer ionization technique suitable for less volatile or

more polar derivatives.[11]

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the functional groups present in the

derivatives. Characteristic stretching frequencies for C-I bonds, as well as for the introduced
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functional groups (e.g., C≡C, C=O, O-H, N-H), can be observed.

X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the solid-state

structure of 1,3,5-triiodobenzene derivatives and their co-crystals.[12] It provides precise

information on bond lengths, bond angles, and intermolecular interactions, which is crucial

for understanding their halogen bonding behavior and crystal packing.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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